molecular formula C12H13BrO4 B8152177 3-(2-Bromo-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester

3-(2-Bromo-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester

Cat. No.: B8152177
M. Wt: 301.13 g/mol
InChI Key: BDSBSDZCBOQEIF-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester is a chemical compound characterized by its bromo and methoxy functional groups attached to a phenyl ring, and an ester group derived from propionic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester typically involves the bromination of 2-methoxybenzene followed by a series of reactions to introduce the propionic acid and ester groups. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3) under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromo and methoxy groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-(2-Bromo-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester can be used as a probe to study enzyme activities and metabolic pathways. Its structural similarity to certain natural compounds allows it to interact with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to undergo various chemical reactions makes it a valuable precursor in the synthesis of pharmaceuticals.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-(2-Bromo-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

  • 3-(2-Bromo-5-methoxyphenyl)propanoic acid

  • 3-Bromo-2-methoxy-5-methylphenylboronic acid

  • (3-Bromo-5-methoxy-2-methylphenyl)-methanol

Uniqueness: 3-(2-Bromo-5-methoxy-phenyl)-3-oxo-propionic acid ethyl ester stands out due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ester group, in particular, provides additional versatility compared to similar compounds.

Properties

IUPAC Name

ethyl 3-(2-bromo-5-methoxyphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-17-12(15)7-11(14)9-6-8(16-2)4-5-10(9)13/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSBSDZCBOQEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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